molecular formula C2H4N2O B14357035 N'-Methylideneformohydrazide CAS No. 91231-85-5

N'-Methylideneformohydrazide

Cat. No.: B14357035
CAS No.: 91231-85-5
M. Wt: 72.07 g/mol
InChI Key: OUBYOHPZEVYQTG-UHFFFAOYSA-N
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Description

N’-Methylideneformohydrazide is an organic compound with the molecular formula CH₄N₂O It is a derivative of formohydrazide, where the hydrogen atom on the nitrogen is replaced by a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-Methylideneformohydrazide can be synthesized through several methods. One common approach involves the reaction of formohydrazide with formaldehyde under acidic conditions. The reaction typically proceeds as follows: [ \text{HCONHNH}_2 + \text{CH}_2\text{O} \rightarrow \text{CH}_3\text{N}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of N’-Methylideneformohydrazide may involve large-scale batch reactors where formohydrazide and formaldehyde are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N’-Methylideneformohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can react with N’-Methylideneformohydrazide under mild conditions.

Major Products Formed:

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine and its derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

N’-Methylideneformohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-Methylideneformohydrazide involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

    Formohydrazide: The parent compound from which N’-Methylideneformohydrazide is derived.

    Hydrazine: A related compound with similar reactivity but different applications.

    Methylhydrazine: Another derivative with a methyl group attached to the nitrogen.

Uniqueness: N’-Methylideneformohydrazide is unique due to the presence of the methylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in synthesis and research.

Properties

CAS No.

91231-85-5

Molecular Formula

C2H4N2O

Molecular Weight

72.07 g/mol

IUPAC Name

N-(methylideneamino)formamide

InChI

InChI=1S/C2H4N2O/c1-3-4-2-5/h2H,1H2,(H,4,5)

InChI Key

OUBYOHPZEVYQTG-UHFFFAOYSA-N

Canonical SMILES

C=NNC=O

Origin of Product

United States

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